molecular formula C8H8N4 B2600673 1-Phenyl-1H-1,2,3-triazol-5-amine CAS No. 99584-30-2

1-Phenyl-1H-1,2,3-triazol-5-amine

Cat. No. B2600673
CAS RN: 99584-30-2
M. Wt: 160.18
InChI Key: YDXSWXCCLCCENV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazol-5-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their notable therapeutic importance and are often linked with amine and ester groups . They are characterized by their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . This enhances their biocompatibility and makes them potential candidates for advancing medicinal chemistry .


Synthesis Analysis

The synthesis of 1-Phenyl-1H-1,2,3-triazol-5-amine involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is part of a larger class of reactions known as “Click” chemistry . In another synthesis method, a one-step process was developed for the synthesis of benzimidazole–1,2,3-triazole hybrid molecules .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-1,2,3-triazol-5-amine is characterized by the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows the compound to readily bind with a variety of enzymes and receptors in the biological system .


Chemical Reactions Analysis

The chemical reactions involving 1-Phenyl-1H-1,2,3-triazol-5-amine are characterized by their versatility. For instance, the compound can undergo Suzuki–Miyaura cross-coupling reactions in an aqueous medium . Additionally, the compound can participate in various other reactions such as the copper-catalyzed 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-1H-1,2,3-triazol-5-amine are influenced by its molecular structure. The compound’s stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions contribute to its enhanced biocompatibility .

Scientific Research Applications

Future Directions

The future research directions for 1-Phenyl-1H-1,2,3-triazol-5-amine could involve further exploration of its potential therapeutic applications. For instance, molecular docking studies suggest that the compound could be a potent inhibitor for the novel SARS Cov-2 virus . Additionally, the compound’s potential as an antimicrobial agent could be further explored .

properties

IUPAC Name

3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXSWXCCLCCENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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